Ácido Oleico Alquino

Descripción general

Descripción

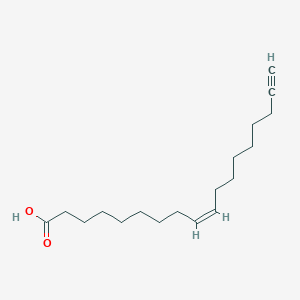

El Ácido Oleico Alquino es un derivado del ácido oleico, caracterizado por la presencia de un grupo alquino terminal. Este compuesto es un líquido incoloro a amarillo pálido a temperatura ambiente y es soluble en solventes orgánicos como el etanol y el dimetilsulfóxido . El grupo alquino terminal lo convierte en un compuesto valioso para diversas reacciones químicas, particularmente en la química de clic .

Aplicaciones Científicas De Investigación

El Ácido Oleico Alquino tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado en la química de clic para la síntesis de moléculas complejas.

Biología: Utilizado en el estudio del metabolismo lipídico y las vías de señalización.

Medicina: Employed in drug discovery and development, particularly in the creation of bioconjugates.

Industria: Utilizado en la producción de materiales avanzados y como precursor para diversas síntesis químicas

Mecanismo De Acción

El grupo alquino terminal en el Ácido Oleico Alquino le permite participar en reacciones de química de clic, formando enlaces triazólicos estables con azidas. Este mecanismo se utiliza ampliamente para marcar moléculas con etiquetas fluorescentes o biotiniladas, lo que facilita el estudio de su metabolismo y actividad biológica . El compuesto también puede ser hidroxilado por un sistema microsómico dependiente del citocromo P-450, ampliando aún más su utilidad en la investigación bioquímica .

Compuestos Similares:

- Ácido Linoleico Alquino

- Ácido Esteárico Alquino

- Ácido Palmítico Alquino

Comparación: El this compound es único debido a su naturaleza monoinsaturada, que proporciona un equilibrio entre la reactividad y la estabilidad. En contraste, el Ácido Linoleico Alquino, al ser poliinsaturado, es más reactivo pero menos estable. El Ácido Esteárico Alquino y el Ácido Palmítico Alquino, al ser saturados, son más estables pero menos reactivos en comparación con el this compound .

Análisis Bioquímico

Biochemical Properties

Oleic Acid Alkyne participates in various biochemical reactions. The terminal alkyne group can be used in click chemistry linking reactions, tagging oleic acid with fluorescent or biotinylated labels for analysis of its metabolism and biological activity . It interacts with several enzymes, proteins, and other biomolecules, playing a vital role in the biosynthesis of alkyne-containing natural products .

Cellular Effects

Oleic Acid Alkyne has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce lipid droplet formation in bovine satellite cells .

Molecular Mechanism

At the molecular level, Oleic Acid Alkyne exerts its effects through several mechanisms. It is involved in the biosynthetic enzymes and pathways for alkyne formation . Furthermore, it participates in the regulation of molecular pathways in mitochondrial and endothelial functioning against insulin resistance and diabetes .

Temporal Effects in Laboratory Settings

The effects of Oleic Acid Alkyne change over time in laboratory settings. It has been observed that the addition of oleic acid results in the formation of lipid droplets in bovine satellite cells, and the triglyceride content shows a dose-dependent relationship with the concentration of Oleic Acid Alkyne .

Dosage Effects in Animal Models

The effects of Oleic Acid Alkyne vary with different dosages in animal models. For instance, oleic acid-containing semisolid dosage forms have shown in vivo anti-inflammatory effect via glucocorticoid receptor in a UVB radiation-induced skin inflammation model .

Metabolic Pathways

Oleic Acid Alkyne is involved in several metabolic pathways. It upregulates the expression of genes causing fatty acid oxidation (FAO) by deacetylation of PGC1α by PKA-dependent activation of SIRT1-PGC1α complex .

Transport and Distribution

Oleic Acid Alkyne is transported and distributed within cells and tissues. The terminal alkyne group can be used in click chemistry linking reactions, which allows for the tagging of oleic acid with fluorescent or biotinylated labels for analysis of its transport and distribution .

Subcellular Localization

Current studies involve the use of alkyne fatty acids and click chemistry to label lipoproteins in bacterial cells , which could provide insights into the subcellular localization of Oleic Acid Alkyne.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Ácido Oleico Alquino se puede sintetizar a través de la modificación del ácido oleicoEsto se puede lograr mediante una serie de reacciones químicas, incluida la halogenación seguida de reacciones de eliminación .

Métodos de Producción Industrial: En entornos industriales, la producción de this compound a menudo implica el uso de procesos catalíticos avanzados para garantizar un alto rendimiento y pureza. El proceso generalmente comienza con la halogenación del ácido oleico para formar un intermedio de dihaloalcano, que luego se somete a una reacción de eliminación doble para introducir el grupo alquino .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Ácido Oleico Alquino experimenta diversas reacciones químicas, que incluyen:

Oxidación: El grupo alquino se puede oxidar para formar ácidos carboxílicos.

Reducción: El alquino se puede reducir para formar alquenos o alcanos.

Sustitución: El grupo alquino terminal puede participar en reacciones de sustitución nucleofílica

Reactivos y Condiciones Comunes:

Oxidación: El permanganato de potasio o el ozono se pueden utilizar como agentes oxidantes.

Reducción: El gas hidrógeno con un catalizador de paladio o el sodio en amoníaco líquido se pueden utilizar para la reducción.

Sustitución: La amida de sodio en amoníaco líquido se utiliza comúnmente para la sustitución nucleofílica

Productos Principales:

Oxidación: Ácidos carboxílicos.

Reducción: Alquenos o alcanos.

Sustitución: Diversos alquinos sustituidos

Comparación Con Compuestos Similares

- Linoleic Acid Alkyne

- Stearic Acid Alkyne

- Palmitic Acid Alkyne

Comparison: Oleic Acid Alkyne is unique due to its monounsaturated nature, which provides a balance between reactivity and stability. In contrast, Linoleic Acid Alkyne, being polyunsaturated, is more reactive but less stable. Stearic Acid Alkyne and Palmitic Acid Alkyne, being saturated, are more stable but less reactive compared to Oleic Acid Alkyne .

Propiedades

IUPAC Name |

(Z)-octadec-9-en-17-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1,9-10H,3-8,11-17H2,(H,19,20)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWNXWGQBCLLBN-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCCCCC/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5,8-Triazatetracyclo[4.3.0.0~3,9~.0~4,7~]nonane](/img/structure/B571319.png)

![2-[(E)-3-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-1-phenyl-3H-indolium chloride](/img/structure/B571331.png)

![2H-Pyrido[2,3-e][1,3]thiazine](/img/structure/B571333.png)

![Cyclopropa[3,4]cyclopenta[1,2-b]quinoxaline](/img/structure/B571340.png)